molecular formula C19H20O4 B12390696 1,2,6,7,8,9-Hexahydro-1,6,6-trimethyl-3,11-dioxanaphth[2,1-e]azulene-10,12-dione

1,2,6,7,8,9-Hexahydro-1,6,6-trimethyl-3,11-dioxanaphth[2,1-e]azulene-10,12-dione

Cat. No.: B12390696
M. Wt: 312.4 g/mol
InChI Key: ROYYPPPACDMYJY-JTQLQIEISA-N
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Description

1,2,6,7,8,9-Hexahydro-1,6,6-trimethyl-3,11-dioxanaphth[2,1-e]azulene-10,12-dione: is a chemical compound isolated from the plant Salvia miltiorrhiza f. alba. This compound is known for its cytotoxic and antitumor activities, making it a subject of interest in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound is typically isolated from natural sources, specifically from the plant Salvia miltiorrhiza f. alba. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization .

Industrial Production Methods

advancements in synthetic organic chemistry may pave the way for more efficient industrial synthesis in the future .

Chemical Reactions Analysis

Types of Reactions

1,2,6,7,8,9-Hexahydro-1,6,6-trimethyl-3,11-dioxanaphth[2,1-e]azulene-10,12-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may yield hydroquinone derivatives .

Scientific Research Applications

1,2,6,7,8,9-Hexahydro-1,6,6-trimethyl-3,11-dioxanaphth[2,1-e]azulene-10,12-dione has several scientific research applications:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its cytotoxic effects on various cell lines.

    Medicine: Explored for its potential antitumor properties and its ability to induce apoptosis in cancer cells.

Mechanism of Action

The compound exerts its effects primarily through its interaction with cellular components. It has been shown to induce apoptosis in cancer cells by targeting specific molecular pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,6,7,8,9-Hexahydro-1,6,6-trimethyl-3,11-dioxanaphth[2,1-e]azulene-10,12-dione is unique due to its specific chemical structure, which contributes to its distinct biological activities. Its ability to induce apoptosis and its cytotoxic properties make it a valuable compound for further research .

Properties

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

(5R)-5,15,15-trimethyl-3,8-dioxatetracyclo[8.8.0.02,6.011,16]octadeca-1(10),2(6),11(16),17-tetraene-7,9-dione

InChI

InChI=1S/C19H20O4/c1-10-9-22-16-12-6-7-13-11(5-4-8-19(13,2)3)15(12)18(21)23-17(20)14(10)16/h6-7,10H,4-5,8-9H2,1-3H3/t10-/m0/s1

InChI Key

ROYYPPPACDMYJY-JTQLQIEISA-N

Isomeric SMILES

C[C@H]1COC2=C1C(=O)OC(=O)C3=C2C=CC4=C3CCCC4(C)C

Canonical SMILES

CC1COC2=C1C(=O)OC(=O)C3=C2C=CC4=C3CCCC4(C)C

Origin of Product

United States

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